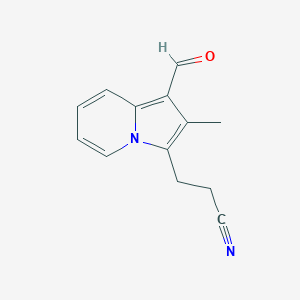

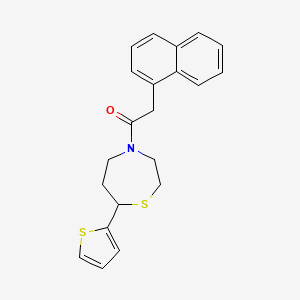

![molecular formula C22H12F6N2O3 B2583708 5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 241127-06-0](/img/structure/B2583708.png)

5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . The biological activities of these compounds are derived from the unique physicochemical properties of fluorine . Various methods of synthesizing TFMP derivatives have been reported .Molecular Structure Analysis

The molecular structure of “5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide” is characterized by the presence of a trifluoromethyl group, which is an important subgroup of fluorinated compounds . The unique characteristics of the pyridine moiety also contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives include Pd-catalyzed coupling reactions and hydrolysis . These reactions lead to the formation of various intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of the fluorine atom, which has the largest electronegativity and is the next smallest atom after hydrogen .Aplicaciones Científicas De Investigación

Agrochemical Industry

Trifluoromethylpyridines (TFMP): derivatives, like the compound , are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The unique combination of fluorine’s physicochemical properties and the pyridine moiety contributes to their effectiveness in controlling pests .

Pharmaceutical Development

Several TFMP derivatives are utilized in pharmaceuticals. The compound’s structural features contribute to the development of new drugs, with some already approved for market use. Many more candidates containing TFMP moieties are undergoing clinical trials, indicating the compound’s potential in therapeutic applications .

Anticancer Activity

Research has shown that derivatives of 5-oxo-2-(trifluoromethyl) exhibit promising anticancer activity. Novel compounds based on this structure have been tested against various human cancer cell lines, including cervical, colon, liver, and breast cancer, with some derivatives showing significant potential as anticancer agents .

Veterinary Products

Similar to their use in human pharmaceuticals, TFMP derivatives are also applied in the veterinary field. The compound’s derivatives have been incorporated into products that are now approved for use in veterinary medicine, showcasing their versatility and importance .

Functional Materials

The incorporation of fluorine atoms into organic compounds has led to advances in functional materials. The compound’s derivatives could be pivotal in creating materials with unique properties, such as increased durability or specialized chemical reactivity .

Superior Pest Control

The presence of both fluorine and the pyridine structure in TFMP derivatives, including the compound , results in superior pest control properties. This makes them more effective than traditional phenyl-containing insecticides, providing a more potent solution for pest management .

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for “5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide” is not available, it’s important to note that handling of fluorinated compounds should be done with caution due to their unique physicochemical properties .

Direcciones Futuras

Propiedades

IUPAC Name |

5-oxo-2-(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]chromeno[2,3-b]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12F6N2O3/c23-21(24,25)12-5-3-4-11(8-12)10-29-19(32)15-9-14-17(31)13-6-1-2-7-16(13)33-20(14)30-18(15)22(26,27)28/h1-9H,10H2,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDMXPIOBZTGFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(N=C3O2)C(F)(F)F)C(=O)NCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12F6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

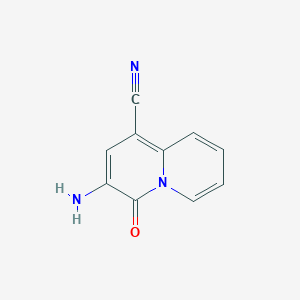

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2583626.png)

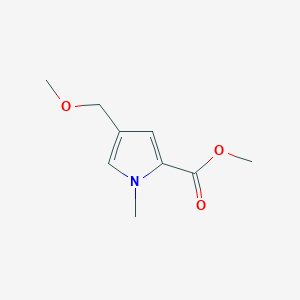

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2583629.png)

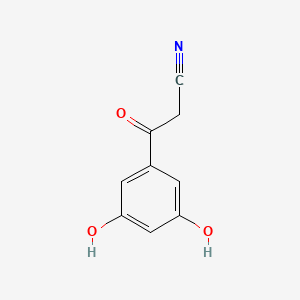

![(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide](/img/structure/B2583632.png)

![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2583633.png)

![2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide](/img/structure/B2583637.png)

![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2583638.png)

![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2583641.png)

![2,6-dimethoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2583646.png)